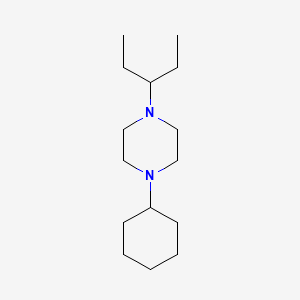

1-Cyclohexyl-4-(pentan-3-yl)piperazine

Description

Overview of the Piperazine (B1678402) Scaffold in Medicinal Chemistry and Drug Discovery

The piperazine moiety is a versatile building block in drug design due to several advantageous features. researchgate.netbohrium.com Its two nitrogen atoms can be independently substituted, allowing for the creation of diverse molecular architectures and the fine-tuning of pharmacological activity. researchgate.net The piperazine ring typically exists in a stable chair conformation, providing a rigid and predictable three-dimensional structure that can facilitate specific interactions with biological targets. researchgate.netbohrium.com Furthermore, the basic nature of the nitrogen atoms often improves the aqueous solubility and pharmacokinetic properties of drug candidates, which is crucial for oral bioavailability. bohrium.com

The piperazine scaffold is a key component in a wide array of approved drugs targeting various diseases. bohrium.comtandfonline.com Its prevalence is evident across different therapeutic areas, including oncology (e.g., Imatinib), central nervous system disorders (e.g., Clozapine, Vortioxetine), and infectious diseases. bohrium.comtandfonline.comresearchgate.net This widespread utility underscores the importance of the piperazine ring as a foundational element in the development of new therapeutic agents. bohrium.com

Historical Context of N-Substituted Piperazine Derivatives in Chemical Biology

The exploration of N-substituted piperazine derivatives has a rich history, leading to the discovery of numerous compounds with significant pharmacological effects. Initially, research focused on simple substitutions, but it quickly expanded to include more complex aryl and alkyl groups, leading to breakthroughs in the treatment of psychiatric disorders. researchgate.net For instance, the development of arylpiperazines was instrumental in creating a new generation of antipsychotic and antidepressant medications by targeting serotonin (B10506) and dopamine (B1211576) receptors. researchgate.netmdpi.com

Introduction of 1-Cyclohexyl-4-(pentan-3-yl)piperazine within the Context of Therapeutically Relevant Piperazine Analogues

This compound is an N,N'-disubstituted piperazine derivative. Its structure features a cyclohexyl group on one nitrogen and a pentan-3-yl group on the other. This combination of bulky, non-aromatic alkyl substituents places it within a class of compounds explored for their potential to interact with various biological targets, particularly within the central nervous system and in oncology.

The cyclohexyl moiety is a common feature in ligands designed to target sigma (σ) receptors, which are implicated in a variety of cellular functions and are overexpressed in some tumor cells. researchgate.netnih.gov For example, the compound PB28, which also contains a cyclohexylpiperazine core, is a well-known high-affinity sigma receptor ligand. researchgate.netwustl.edu Similarly, the N-alkyl substituents, such as the pentan-3-yl group, can play a critical role in modulating a compound's lipophilicity and its ability to cross the blood-brain barrier, as well as influencing its binding affinity for specific receptors like the CXCR4 receptor or opioid receptors. nih.govnih.gov

Below is a table of therapeutically relevant piperazine analogues, highlighting the diversity of N-substituents and their associated biological activities.

| Compound Name | N1-Substituent | N4-Substituent | Primary Biological Target/Activity | Therapeutic Area |

| Clozapine | Methyl | Dibenzo[b,f] researchgate.netnih.govthiazepine moiety | Dopamine and Serotonin Receptors | Antipsychotic |

| Imatinib | Methyl | Pyrimidinyl-aminophenyl moiety | Tyrosine Kinases (Bcr-Abl) | Anticancer |

| Vortioxetine | Phenyl | Aryl-thioether moiety | Serotonin Transporter (SERT) | Antidepressant |

| PB28 | Cyclohexyl | 5-Methoxy-tetralinylpropyl | Sigma-1 and Sigma-2 Receptors | Research Tool (Neuroscience, Oncology) |

| MT-45 | Cyclohexyl | 1,2-Diphenylethyl | µ-Opioid Receptor | Analgesic (Research) |

Rationale for Academic Investigation of this compound and Related Structural Classes

The academic investigation of compounds like this compound is driven by the need to systematically explore chemical space and understand the structure-activity relationships (SAR) of N-substituted piperazines. The rationale for studying this specific structural class includes:

Exploring Non-Aromatic Substitutions: While arylpiperazines are extensively studied, the effects of combining different non-aromatic, lipophilic groups like cyclohexyl and pentan-3-yl are less understood. Research in this area aims to discover novel pharmacological profiles that may differ from their aromatic counterparts.

Modulating Physicochemical Properties: The nature of the N-substituents significantly impacts a molecule's lipophilicity, metabolic stability, and permeability. nih.gov Studying compounds with varied alkyl groups helps in developing models to predict and optimize these drug-like properties. For instance, replacing a butylamine (B146782) side chain with an N-propyl piperazine has been shown to improve metabolic stability and reduce off-target effects. nih.gov

Targeting Specific Receptors: The combination of a cyclohexyl group with another alkyl substituent could lead to high affinity and selectivity for specific receptor subtypes. For example, N-cyclohexylpiperazine derivatives have been identified as potent ligands for sigma receptors, and modifications to the second substituent can fine-tune their selectivity and functional activity (agonist vs. antagonist). researchgate.netnih.gov

Development of Novel Therapeutics: The ultimate goal of such investigations is the discovery of new lead compounds for therapeutic development. By synthesizing and screening libraries of related compounds, researchers can identify molecules with potent and selective activity against targets implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C15H30N2 |

|---|---|

Molecular Weight |

238.41 g/mol |

IUPAC Name |

1-cyclohexyl-4-pentan-3-ylpiperazine |

InChI |

InChI=1S/C15H30N2/c1-3-14(4-2)16-10-12-17(13-11-16)15-8-6-5-7-9-15/h14-15H,3-13H2,1-2H3 |

InChI Key |

WHRPWIQGDMSVPH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)N1CCN(CC1)C2CCCCC2 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of 1 Cyclohexyl 4 Pentan 3 Yl Piperazine

Retrosynthetic Analysis of 1-Cyclohexyl-4-(pentan-3-yl)piperazine

A retrosynthetic analysis of this compound identifies the carbon-nitrogen bonds of the piperazine (B1678402) ring as the most logical points for disconnection. This approach breaks the target molecule down into simpler, commercially available, or easily synthesized precursors.

The primary disconnections are at the N1-cyclohexyl and N4-pentan-3-yl bonds. This suggests a sequential N-alkylation strategy starting from piperazine or a suitable mono-protected derivative. Two main synthetic routes emerge from this analysis:

Route A: This pathway involves the initial synthesis of a 1-cyclohexylpiperazine (B93859) intermediate, followed by the subsequent introduction of the pentan-3-yl group onto the remaining secondary amine.

Route B: Conversely, this route would begin with the synthesis of 1-(pentan-3-yl)piperazine, followed by the alkylation of the second nitrogen with a cyclohexyl moiety.

Both routes ultimately trace back to three fundamental building blocks: piperazine, a cyclohexyl electrophile (such as cyclohexanone (B45756) or a cyclohexyl halide), and a pentan-3-yl electrophile (such as pentan-3-one or a 3-pentyl halide). The choice between Route A and Route B in a practical setting would be guided by factors such as the reactivity of the electrophiles, steric hindrance, and the ease of purification of the intermediates. For regioselective synthesis, employing a mono-protected piperazine, such as 1-(tert-butoxycarbonyl)piperazine (Boc-piperazine), is a common and effective strategy to prevent undesired dialkylation. nih.gov

Methodologies for the Construction of the Piperazine Core in Analogue Synthesis

The piperazine ring is a prevalent scaffold in medicinal chemistry, and numerous methods for its construction have been developed, allowing for the synthesis of a wide array of analogues. nih.govresearchgate.net These methods are crucial when modifications to the piperazine ring itself are desired.

One classical and widely used approach involves the cyclization of N-substituted diethanolamine (B148213) derivatives. By converting the hydroxyl groups into good leaving groups (e.g., tosylates or halides) and then reacting with a primary amine, the six-membered piperazine ring can be formed.

Another powerful strategy is the [3+3]-cycloaddition, which can involve the iridium-catalyzed coupling of imines to construct C-substituted piperazines. nih.gov More direct methods start from 1,2-diamines, which can be reacted with 1,2-dihalides or their equivalents. For instance, the reaction of ethylenediamine (B42938) with 1,2-dichloroethane, while historically significant, often leads to mixtures and is less controlled than modern methods. A more recent approach involves a two-step process starting with a multicomponent Ugi reaction followed by an intramolecular SN2 cyclization to furnish highly substituted piperazine derivatives. acs.org These de novo synthesis strategies are particularly valuable for creating analogues with substitution on the carbon atoms of the piperazine core. acs.org

Approaches for Regioselective N-Alkylation with Cyclohexyl and Pentan-3-yl Moieties

The synthesis of unsymmetrically disubstituted piperazines like the target compound hinges on the ability to perform regioselective alkylation on the two nitrogen atoms. A sequential approach using a protecting group strategy is the most common and reliable method to achieve this. nih.gov

Synthesis of 1-Cyclohexylpiperazine Precursors

The formation of the 1-cyclohexylpiperazine intermediate is a critical first step in the proposed Route A. This can be efficiently achieved through two primary methods starting from a mono-protected piperazine, typically Boc-piperazine, to ensure mono-alkylation.

Nucleophilic Substitution: This method involves the reaction of 1-Boc-piperazine with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetonitrile. The reaction is typically heated to drive it to completion.

Reductive Amination: A widely used alternative is the reductive amination of cyclohexanone with 1-Boc-piperazine. wm.edu This reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] being particularly effective as it is mild and tolerant of a wide range of functional groups. nih.govwikipedia.org

Following the successful N-cyclohexylation, the Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an alcohol or dioxane, to yield 1-cyclohexylpiperazine hydrochloride. dicp.ac.cn Subsequent neutralization provides the free base, ready for the next step.

| Method | Cyclohexyl Source | Piperazine Source | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Cyclohexyl Bromide | 1-Boc-piperazine | K₂CO₃ (Base) | Acetonitrile, Reflux | wm.edu |

| Reductive Amination | Cyclohexanone | 1-Boc-piperazine | NaBH(OAc)₃ (Reducing Agent) | Dichloroethane, Acetic Acid (cat.), RT | wm.edu |

| Deprotection | 4-Boc-1-cyclohexylpiperazine | N/A | HCl or TFA | Ethanol or Dichloromethane, RT | dicp.ac.cn |

Introduction of the Pentan-3-yl Moiety via Reductive Amination or Alkylation

With the 1-cyclohexylpiperazine precursor in hand, the final step is the introduction of the pentan-3-yl group onto the secondary nitrogen. Similar to the previous step, this can be accomplished via reductive amination or direct alkylation. nih.govwm.edu

Reductive Amination: This is often the preferred method. 1-Cyclohexylpiperazine is reacted with pentan-3-one. The reaction forms an iminium ion intermediate that is subsequently reduced by an agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride [NaBH(OAc)₃]. wikipedia.org This one-pot procedure is generally high-yielding and efficient. wm.edu

Direct Alkylation: This involves the nucleophilic attack of the secondary amine of 1-cyclohexylpiperazine on a 3-pentyl halide, such as 3-bromopentane (B47287) or 3-iodopentane. A non-nucleophilic base is required to scavenge the acid byproduct. However, this SN2 reaction can be sluggish due to the steric bulk of both the secondary amine and the secondary alkyl halide.

| Method | Pentan-3-yl Source | Key Reagents | Advantages | Potential Challenges | Reference |

|---|---|---|---|---|---|

| Reductive Amination | Pentan-3-one | NaBH(OAc)₃ or NaBH₃CN | Mild conditions, high yields, one-pot procedure. | Requires a carbonyl compound as a precursor. | wm.eduwikipedia.org |

| Direct Alkylation | 3-Bromopentane | K₂CO₃ or Et₃N (Base) | Direct C-N bond formation. | Steric hindrance may lead to slow reaction or low yield. | nih.gov |

Advanced Synthetic Transformations for Modifying the Pentan-3-yl Side Chain

Further derivatization of the target molecule could involve chemical modifications to its peripheral groups, such as the pentan-3-yl side chain. These transformations could be used to explore structure-activity relationships in medicinal chemistry programs or to fine-tune the physicochemical properties of the molecule. For example, selective oxidation could introduce a hydroxyl or carbonyl group, while halogenation could provide a handle for further cross-coupling reactions.

Stereoselective Synthetic Pathways for this compound Stereoisomers

However, the development of stereoselective synthetic pathways becomes highly relevant for creating chiral analogues. Chirality could be introduced by modifying the existing structure or by building the molecule from chiral precursors.

Modification of an Achiral Scaffold: If a functional group were introduced into the pentan-3-yl or cyclohexyl moieties—for example, through hydroxylation at the 2-position of the pentyl chain—a stereocenter would be created. The stereoselective synthesis of such an analogue could be achieved by the asymmetric reduction of a ketone precursor using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand like (R)- or (S)-2-methyl-CBS-oxazaborolidine).

Synthesis from Chiral Precursors: A more versatile strategy for creating chiral piperazine analogues involves starting with enantiomerically pure building blocks. For instance, chiral piperazine cores can be synthesized from α-amino acids. rsc.org An enantiopure amino acid can be elaborated into a chiral 1,2-diamine, which then undergoes cyclization to form a stereodefined piperazine ring. nih.gov Subsequent N-alkylation steps, as described previously, would then lead to enantiomerically pure final products. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols is another advanced method to access chiral piperazin-2-ones, which can be further reduced to chiral piperazines. dicp.ac.cnrsc.org

These advanced stereoselective strategies are essential for the synthesis of specific stereoisomers of complex piperazine derivatives, which is often critical for optimizing pharmacological activity and minimizing off-target effects.

Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Studies

Isotopic labeling is an indispensable tool in mechanistic studies, allowing researchers to trace the metabolic fate of a molecule, elucidate reaction mechanisms, and serve as internal standards for quantitative analysis. For this compound, deuterium (B1214612) (²H) or carbon-13 (¹³C) labels can be incorporated at various positions.

Deuterium Labeling:

A common strategy for introducing deuterium is through reductive amination using a deuterated reducing agent. researchgate.netwm.edu For instance, the synthesis of the target compound could be adapted by using a deuterium source in the final alkylation steps. If the synthesis involves the reaction of N-cyclohexylpiperazine with pentan-3-one via reductive amination, a deuterated hydride reagent like sodium borodeuteride (NaBD₄) or sodium triacetoxyborodeuteride (STAB-D) could be employed. This would place deuterium atoms on the carbon adjacent to the piperazine nitrogen of the pentan-3-yl group.

Alternatively, if starting from piperazine, sequential N-alkylation could be performed. First, reaction with cyclohexanone in the presence of a deuterated reducing agent would yield deuterated N-cyclohexylpiperazine. Subsequent alkylation with 3-bromopentane would complete the synthesis.

Carbon-13 Labeling:

The incorporation of ¹³C labels typically requires starting materials that are already enriched with the isotope. For labeling the cyclohexyl or pentan-3-yl moieties, ¹³C-labeled cyclohexanone or ¹³C-labeled pentan-3-one would be required, respectively. The synthesis would then proceed via standard reductive amination protocols. researchgate.netwm.edu Labeling the piperazine ring itself would necessitate starting with a commercially available ¹³C-labeled piperazine.

Proposed Labeling Strategies:

Below is a table outlining potential strategies for the isotopic labeling of this compound.

| Target Position | Labeling Strategy | Precursors | Reagents |

| Pentan-3-yl (α-carbon) | Reductive Amination | N-Cyclohexylpiperazine, Pentan-3-one | Sodium Borodeuteride (NaBD₄) |

| Cyclohexyl (α-carbon) | Reductive Amination | N-(Pentan-3-yl)piperazine, Cyclohexanone | Sodium Borodeuteride (NaBD₄) |

| Pentan-3-yl (various) | Reductive Amination | N-Cyclohexylpiperazine, ¹³C-Pentan-3-one | Sodium Triacetoxyborohydride |

| Cyclohexyl (various) | Reductive Amination | N-(Pentan-3-yl)piperazine, ¹³C-Cyclohexanone | Sodium Triacetoxyborohydride |

| Piperazine Ring | Sequential Alkylation | ¹³C-Piperazine, Cyclohexanone, 3-Bromopentane | Sodium Triacetoxyborohydride, Base |

This table presents hypothetical synthetic strategies based on general chemical principles, as direct literature for this specific compound is unavailable.

The choice of labeling strategy depends on the specific goals of the mechanistic study. For example, to study the metabolism of the pentan-3-yl group, labeling at that position would be most informative.

Solid-Phase and Parallel Synthesis Approaches for Generating this compound Analogues

Solid-phase and parallel synthesis are powerful techniques in medicinal chemistry for the rapid generation of large libraries of related compounds (analogues). mdpi.com These libraries are crucial for exploring the structure-activity relationships of a lead compound like this compound.

Solid-Phase Synthesis:

In solid-phase synthesis, one of the reactants is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. nih.gov This approach simplifies purification, as excess reagents and by-products can be washed away.

A potential solid-phase strategy for generating analogues of this compound could involve immobilizing a piperazine core onto a resin. For instance, a mono-protected piperazine (e.g., N-Boc-piperazine) could be attached to a suitable resin, such as a Wang or Rink amide resin. Following deprotection, the free secondary amine can be reacted with a diverse set of aldehydes or ketones (including cyclohexanone derivatives) via reductive amination. The second nitrogen can then be alkylated with another set of building blocks (like substituted pentan-3-yl halides or other alkylating agents). Finally, cleavage from the resin would yield the desired library of 1,4-disubstituted piperazine analogues.

Parallel Synthesis:

Parallel synthesis involves the simultaneous synthesis of a large number of compounds in separate reaction vessels (e.g., in a 96-well plate format). mdpi.com This method is highly efficient for creating focused libraries.

To generate analogues of this compound, a solution-phase parallel synthesis approach could be employed. Starting with a common intermediate, such as N-cyclohexylpiperazine, this could be distributed into an array of reaction vessels. Each vessel would then be treated with a different aldehyde or ketone, followed by a reducing agent, to introduce diversity at the second nitrogen position. Conversely, starting with N-(pentan-3-yl)piperazine and reacting it with a library of cyclic and acyclic ketones would generate diversity at the other side of the piperazine core.

Illustrative Parallel Synthesis Library Design:

The following table illustrates a hypothetical parallel synthesis design to generate analogues by varying the substituent corresponding to the pentan-3-yl group.

| Well | Starting Material | Aldehyde/Ketone Reactant | Expected Product Analogue |

| A1 | N-Cyclohexylpiperazine | Propan-2-one | 1-Cyclohexyl-4-isopropylpiperazine |

| A2 | N-Cyclohexylpiperazine | Butan-2-one | 1-(sec-Butyl)-4-cyclohexylpiperazine |

| A3 | N-Cyclohexylpiperazine | Cyclopentanone | 1-Cyclohexyl-4-cyclopentylpiperazine |

| A4 | N-Cyclohexylpiperazine | Heptan-4-one | 1-Cyclohexyl-4-(heptan-4-yl)piperazine |

| B1 | N-Cyclohexylpiperazine | Benzaldehyde | 1-Benzyl-4-cyclohexylpiperazine |

| B2 | N-Cyclohexylpiperazine | 2-Fluorobenzaldehyde | 1-Cyclohexyl-4-(2-fluorobenzyl)piperazine |

This table represents a conceptual design for a parallel synthesis library based on established methods for piperazine derivatization. researchgate.netmdpi.com

These high-throughput synthetic strategies enable the systematic modification of the this compound scaffold, allowing for a thorough investigation of how changes in the cyclohexyl and pentan-3-yl substituents affect its chemical and biological properties.

Pharmacological Characterization and Biological Activities of 1 Cyclohexyl 4 Pentan 3 Yl Piperazine Analogues

In Vitro Target Engagement and Receptor Binding Profiling

The in vitro activity of 1-cyclohexylpiperazine (B93859) analogues has been characterized across several key protein families, including sigma receptors, enzymes involved in cholesterol biosynthesis, G protein-coupled receptors (GPCRs), and transmembrane transporters.

N-cyclohexylpiperazine derivatives are well-established as high-affinity ligands for sigma (σ) receptors, particularly the σ₂ subtype. nih.gov The analogue PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) has been a focal point of this research. It demonstrates high affinity for the σ₂ receptor, acting as an agonist, while also binding to the σ₁ receptor as an antagonist. medchemexpress.com This mixed activity profile has made it a valuable tool for studying the distinct roles of these receptors.

Studies have shown that PB28 possesses excellent affinity for both σ₁ and σ₂ receptors, with Ki values in the sub-nanomolar range. researchgate.net However, its selectivity can vary depending on the tissue or cell line. For instance, in MCF7 and drug-resistant MCF7 ADR breast cancer cells, PB28 displayed a 46-fold and 59-fold selectivity for the σ₂ receptor over the σ₁ receptor, respectively. nih.govingentaconnect.com Another class of analogues, 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines, also exhibits high affinities for both σ receptor subtypes. nih.gov Structure-activity relationship studies indicate that both nitrogen atoms within the piperazine (B1678402) ring are crucial for maintaining high-affinity σ₂ receptor binding. researchgate.net

Table 1: Sigma Receptor Binding Affinities of Selected 1-Cyclohexylpiperazine Analogues

| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | σ₂ vs σ₁ Selectivity (MCF7 ADR cells) |

|---|---|---|---|

| PB28 | 0.38 researchgate.net | 0.68 researchgate.net | 59-fold nih.govingentaconnect.com |

| (-)-(S)-9 | 94.6 nih.gov | 5.92 nih.gov | - |

| (+)-(R)-9 | 12.6 nih.gov | - | - |

Certain cyclohexylpiperazine derivatives have been designed as mixed-affinity ligands that also target the human Δ8-Δ7 sterol isomerase (HSI), also known as the Emopamil Binding Protein (EBP). nih.gov This enzyme is a key component in the cholesterol biosynthesis pathway. nih.govosti.govresearchgate.netdntb.gov.ua The rationale behind this dual-targeting approach is to exploit potential synergistic antiproliferative effects. The 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazine series, for example, was developed to possess high affinity for both σ receptors and HSI sites. nih.gov These compounds represent a novel class of EBP inhibitors that can be used to investigate the final steps of cholesterol biosynthesis and their role in disease. nih.gov

The 1-cyclohexylpiperazine scaffold is also present in compounds targeting GPCRs, most notably the µ-opioid receptor. The analogue MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) is a synthetic opioid that acts as a potent and selective µ-opioid receptor agonist. nih.govnih.govwikipedia.org In vitro assays have demonstrated that MT-45 has a slightly higher efficacy than morphine at human recombinant µ-opioid receptors. nih.gov

Pharmacological studies comparing MT-45 with its fluorinated derivatives revealed that these modifications can significantly enhance potency. The derivative 2F-MT-45 showed a much higher apparent potency for inhibiting cAMP accumulation (a downstream effect of µ-opioid receptor activation) compared to the parent compound. nih.gov While both MT-45 and 2F-MT-45 were found to be poor recruiters of β-arrestin2, their efficacy in reducing cAMP levels was comparable to the standard agonist DAMGO. nih.gov Interestingly, a major metabolite of MT-45, 1,2-diphenylethylpiperazine, showed negligible potency as a µ-opioid agonist but was found to inhibit the NMDA receptor, a type of ligand-gated ion channel. nih.gov

Table 2: Functional Potency of MT-45 and its Analogue at the µ-Opioid Receptor

| Compound | Apparent Potency (cAMP Inhibition) | Apparent Potency (β-arrestin2 Recruitment) |

|---|---|---|

| MT-45 | 1.3 µM nih.gov | 23.1 µM nih.gov |

| 2F-MT-45 | 42 nM nih.gov | 196 nM nih.gov |

Several 1-cyclohexylpiperazine analogues have been shown to modulate the function of the efflux transporter P-glycoprotein (P-gp), a key contributor to multidrug resistance in cancer. nih.govtg.org.au The σ₂ receptor agonist PB28 can reduce P-gp expression in a concentration- and time-dependent manner. In the P-gp overexpressing MCF7 ADR breast cancer cell line, PB28 was shown to decrease P-gp expression by approximately 90%. medchemexpress.com This inhibition of P-gp function leads to increased intracellular accumulation of chemotherapeutic drugs, thereby potentially reversing multidrug resistance. medchemexpress.com

Similarly, the 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazine series was found to possess P-gp inhibitory activity alongside their affinity for σ and HSI targets. nih.gov The mechanism of P-gp inhibition can involve competitive or non-competitive blocking of the drug binding site, interference with ATP hydrolysis that powers the pump, or alteration of the cell membrane's fluidity. nih.gov

The broader chemical class of piperazine derivatives has been successfully developed to target other important molecular targets, such as the C-C chemokine receptor type 5 (CCR5). nih.gov CCR5 is a GPCR that acts as a primary co-receptor for HIV-1 entry into host cells. semanticscholar.org A "Y-shaped" pharmacophore model has been proposed for small-molecule CCR5 antagonists, which often incorporate a basic piperazine nitrogen center. semanticscholar.orgnih.gov This basic center is thought to form a critical salt-bridge interaction with the Glu283 residue of the CCR5 receptor. semanticscholar.org Through fragment-based drug design and bioisosteric replacement strategies, novel piperazine derivatives have been synthesized that exhibit potent CCR5 antagonist activity, with some compounds showing IC₅₀ values in the low micromolar range for inhibiting CCR5-mediated cell fusion. nih.govsemanticscholar.org

Cellular and Molecular Mechanism of Action Studies

The engagement of molecular targets by 1-cyclohexylpiperazine analogues triggers a cascade of downstream cellular and molecular events. The σ₂ receptor agonist activity of compounds like PB28 has been linked to potent antiproliferative and cytotoxic effects in various cancer cell lines. medchemexpress.comwustl.edu

A key mechanism identified is the induction of apoptosis. In breast cancer cells, PB28 was found to inhibit cell growth, cause an arrest in the G₀-G₁ phase of the cell cycle, and induce a form of apoptosis that is independent of caspases. medchemexpress.com Further studies in pancreatic cancer cells revealed that the cytotoxic effects of PB28 and its derivatives are linked to the generation of reactive oxygen species (ROS). wustl.edu Specifically, these compounds were shown to increase the production of mitochondrial superoxide (B77818) radicals, a previously unrecognized mechanism for σ₂ receptor-activated cell death. wustl.edu

Elucidation of Downstream Signaling Pathways Activated or Inhibited by 1-Cyclohexyl-4-(pentan-3-yl)piperazine Analogues

Analogues of this compound, particularly derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), have been shown to induce cell death in cancer cells through the activation of specific downstream signaling pathways. A key mechanism identified is the induction of apoptosis, which can proceed through both caspase-dependent and caspase-independent mechanisms. wustl.eduresearchgate.net The specific pathway activated often depends on the particular analogue and the cancer cell type being targeted. researchgate.net

In studies on pancreatic cancer cells, the cytotoxic effects of several PB28 analogues were linked to the activation of caspase-3. nih.gov However, it was also observed that for some of these compounds, the cytotoxic activity was independent of caspase-3, suggesting the involvement of alternative cell death pathways. wustl.edunih.gov This highlights the complexity of the signaling cascades initiated by these molecules. Furthermore, the induction of apoptosis by these compounds is closely linked to the production of mitochondrial superoxide radicals. researchgate.net

Investigation of Intracellular Localization and Cellular Uptake Mechanisms

To understand the mechanism of action of this compound analogues, researchers have investigated their uptake and localization within cells. By synthesizing fluorescent derivatives of the potent sigma-2 receptor ligand PB28, it was possible to track its journey into and within pancreatic tumor cells. nih.gov

The cellular uptake of these fluorescent analogues was found to occur, at least in part, through endocytosis. nih.gov A notable observation was that the uptake was significantly higher in proliferating cells, which supports the idea that sigma-2 receptors, the target of these compounds, are markers of cell proliferation. nih.gov This increased uptake in rapidly dividing cells could contribute to the selective anticancer effects of these analogues. nih.gov

Confocal microscopy studies revealed the specific subcellular compartments where these compounds accumulate. The highest concentration of the fluorescent analogue was found in the endoplasmic reticulum and lysosomes, suggesting that these organelles are important sites of action for this class of compounds. nih.gov

Analysis of Reactive Oxygen Species (ROS) Generation and Oxidative Stress Pathways

A critical aspect of the biological activity of this compound analogues is their ability to induce the generation of Reactive Oxygen Species (ROS), leading to oxidative stress in cancer cells. wustl.eduresearchgate.net Multiple studies have demonstrated that the cytotoxic and apoptotic effects of these compounds are linked to the production of ROS. nih.gov

Specifically, these sigma-2 receptor ligands have been shown to strongly increase the production of mitochondrial superoxide radicals. nih.gov This targeted effect on mitochondria is a key feature of their mechanism of action. The involvement of ROS in the cell death process was further confirmed by experiments using antioxidants. The lipid-soluble antioxidant α-tocopherol was able to partially reverse the cytotoxic effects of these compounds, whereas the hydrophilic antioxidant N-acetylcysteine (NAC) was not. wustl.edunih.gov This indicates that the critical oxidative stress induced by these ligands occurs in the lipid environment of the cell, likely within the mitochondrial membranes. wustl.edunih.gov The mitochondrial superoxide pathway has been identified as a previously unrecognized process activated by sigma-2 receptors, opening new avenues for targeted cancer therapy. wustl.edunih.gov

Cellular Phenotypic Investigations in Disease Models (In Vitro)

Antiproliferative Activity and Cell Cycle Modulation in Cancer Cell Lines (e.g., prostate, pancreatic, breast cancer cell lines)

Analogues of this compound have demonstrated significant antiproliferative activity across a range of cancer cell lines. Novel cyclohexylpiperazine derivatives have been shown to exhibit sigma-2 receptor agonist antiproliferative activity in PC-3 prostate cancer cells. nih.gov

In extensive studies on pancreatic cancer, various analogues of PB28 were tested against a panel of human (BxPC3, AsPC1, Mia PaCa-2, Panc1) and mouse (Panc-02, KCKO, KP-02) pancreatic cancer cell lines. wustl.eduresearchgate.net The majority of the tested compounds effectively reduced the viability of Panc02, KCKO, and MIAPaCa-2 cells. wustl.edu However, some cell lines, such as AsPC1 and Panc-1, were found to be resistant to these compounds. wustl.edu This differential sensitivity highlights the importance of matching the specific ligand to the cancer cell type. wustl.eduresearchgate.net

The high-affinity sigma-2 receptor ligand PB28 has also been identified as a potent inhibitor of the proliferation of human breast cancer cell lines in vitro. researchgate.net

Table 1: Antiproliferative Activity of PB28 Analogues in Pancreatic Cancer Cell Lines

| Compound | Panc02 (EC50, µM) | KCKO (EC50, µM) | MIAPaCa-2 (EC50, µM) | AsPC1 (EC50, µM) | Panc-1 (EC50, µM) |

|---|---|---|---|---|---|

| PB28 | < 100 | < 100 | < 100 | > 100 | > 100 |

| PB221 | < 100 | < 100 | < 100 | > 100 | > 100 |

| PB183 | < 100 | < 100 | < 100 | > 100 | > 100 |

| F281 | < 100 | < 100 | < 100 | > 100 | > 100 |

| PB282 | > 100 | < 100 | < 100 | > 100 | > 100 |

Data derived from studies on the effects of sigma-2 ligands on pancreatic cancer cell viability. wustl.edu

The antiproliferative activity of this compound analogues is primarily attributed to their ability to induce programmed cell death, particularly apoptosis. wustl.eduresearchgate.net The mechanism of apoptosis induction by these sigma-2 ligands can be either dependent on or independent of caspases, which are key enzymes in the apoptotic pathway. wustl.eduresearchgate.net

In pancreatic cancer cells, the cytotoxicity of several PB28 derivatives was associated with the activation of caspase-3. nih.gov However, for four out of the five compounds tested, the cell death was found to be independent of caspase-3, indicating the activation of alternative apoptotic or other cell death pathways. wustl.edunih.gov The induction of apoptosis by PB28 has also been observed in human breast cancer cell lines. researchgate.net

One of the key upstream events leading to apoptosis is the generation of mitochondrial superoxide radicals, which is a common feature of these compounds. nih.govresearchgate.net

Current research on this compound and its analogues has predominantly focused on their effects on cell proliferation and the induction of cell death. While these studies provide a strong foundation for their potential as anticancer agents, detailed investigations into their effects on cell migration and invasion are less documented in the available literature. Understanding the impact of these compounds on the metastatic potential of cancer cells would be a crucial next step in their preclinical evaluation.

Antimicrobial Activity against Bacterial and Fungal Strains

The therapeutic potential of piperazine analogues extends to their effectiveness in combating microbial infections. Research into this class of compounds has revealed significant activity against a spectrum of both bacterial and fungal pathogens, highlighting their potential as broad-spectrum antimicrobial agents. The structural versatility of the piperazine scaffold allows for modifications that can enhance potency and selectivity against various microbial species.

Efficacy against Gram-Positive and Gram-Negative Bacteria

Analogues of this compound have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. The antibacterial action of these derivatives is attributed to several mechanisms, including the disruption of bacterial cell wall integrity, interference with nucleic acid synthesis, and the inhibition of essential protein synthesis. The diverse molecular structures within this class of compounds contribute to their wide range of antibacterial activities.

Studies have shown that certain piperazine derivatives exhibit potent activity against clinically relevant bacterial strains. For instance, some synthesized compounds have shown significant inhibitory effects against Staphylococcus aureus and Escherichia coli. acs.org The evaluation of a series of novel piperazine derivatives revealed that some compounds demonstrated potent bactericidal activities, with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL against strains like Shigella flexineri and Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.net

The introduction of different substituents on the piperazine ring has been shown to modulate the antibacterial profile of these compounds. For example, certain modifications can enhance the synergistic effects when these analogues are combined with existing antibiotics, offering a potential strategy to combat multi-drug resistant infections. Research has also indicated that some piperazine derivatives are particularly effective against Gram-positive bacteria such as Micrococcus luteus, Bacillus subtilis, and Bacillus cereus, with MIC values ranging from 125 to 500 µg/mL. nih.gov Furthermore, specific analogues have demonstrated activity against Listeria monocytogenes, and have shown greater potency than ampicillin (B1664943) against MRSA. google.com

| Piperazine Analogue | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| RL-308 | Shigella flexineri | 2 | researchgate.net |

| RL-308 | S. aureus | 4 | researchgate.net |

| RL-308 | MRSA | 16 | researchgate.net |

| Derivative 5 | M. luteus, B. subtilis, B. cereus | 125-500 | nih.gov |

| Derivative 7 | M. luteus, B. subtilis, B. cereus | 125-500 | nih.gov |

Antifungal Properties (e.g., Candida species)

In addition to their antibacterial effects, piperazine analogues have demonstrated promising antifungal properties, particularly against various Candida species. These fungal pathogens are a common cause of opportunistic infections in humans.

Research has shown that all tested compounds in one study exhibited high fungistatic activity against Candida spp. yeasts. nih.gov A series of synthesized N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide derivatives were evaluated against ten clinical isolates of Candida spp. researchgate.net One compound, bearing a p-chlorophenyl ring, was found to be highly effective against Candida albicans, with MIC values ranging from 0.09-0.78 μg/mL, which is comparable to the standard antifungal drug itraconazole. researchgate.net This highlights the potential for developing potent anti-Candida agents from the piperazine scaffold.

| Piperazine Analogue | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 2c (p-chlorophenyl derivative) | Candida albicans ATCC 66027 | 0.09-0.78 | researchgate.net |

| Compound 2c (p-chlorophenyl derivative) | Candida spp. 12810 (blood isolate) | 0.09-0.78 | researchgate.net |

| Compound 2c (p-chlorophenyl derivative) | Candida spp. 178 (HVS isolate) | 0.09-0.78 | researchgate.net |

Antiviral Activity in Cell-Based Assays (e.g., HIV-1 entry inhibition, drawing from analogue research)

The pharmacological utility of piperazine derivatives extends to the domain of virology, with numerous studies highlighting their potential as antiviral agents. A significant body of research has focused on their ability to inhibit the replication of various viruses, including Human Immunodeficiency Virus Type 1 (HIV-1).

Several piperazine-containing compounds have been identified as potent inhibitors of HIV-1 entry into host cells. nih.gov This mechanism is crucial as it targets the initial step of the viral lifecycle. For instance, a benzamide (B126) analogue incorporating a piperazine ring demonstrated prominent antiviral potential against HIV-1 in H9 and MT4 cell lines, with IC50 values of 3.9 µM and 3.7 µM, respectively. Similarly, piperazine-containing triazine dimers have shown moderate antiviral activities against HIV-1 in TZM-bl cells, with EC50 values in the low micromolar range.

The broad antiviral applicability of the piperazine scaffold is further evidenced by its activity against other viruses. For example, certain piperazine derivatives have shown excellent activity against Hepatitis B Virus (HBV) and Coxsackievirus B3 (CVB3). The piperazine moiety is a common feature in several FDA-approved antiviral drugs, underscoring its pharmacological importance in this therapeutic area. nih.gov

| Piperazine Analogue | Virus | Cell Line | Activity (IC50/EC50 in µM) | Reference |

|---|---|---|---|---|

| Benzamide analogue (45) | HIV-1 | H9 | IC50: 3.9 | |

| Benzamide analogue (45) | HIV-1 | MT4 | IC50: 3.7 | |

| Triazine dimer (49) | HIV-1 | TZM-b1 | EC50: 6.07 | |

| Triazine dimer (50) | HIV-1 | TZM-b1 | EC50: 3.19 |

Modulation of Autophagy and Lysosomal Function

Emerging research suggests that piperazine derivatives may also exert their biological effects through the modulation of fundamental cellular processes such as autophagy and lysosomal function. Lysosomes are critical organelles involved in cellular degradation and recycling pathways, and their proper function is essential for cellular homeostasis.

Studies have demonstrated that certain piperazine-modified molecules can specifically target lysosomes. For example, a piperazine-modified tetraphenylethene derivative was shown to have high specificity for lysosomes with negligible cytotoxicity, making it a valuable tool for lysosome-targeted cell imaging. researchgate.net This inherent ability to localize within lysosomes suggests that piperazine-containing compounds could be designed to modulate lysosomal activity.

Furthermore, near-infrared fluorescent probes based on piperazine-functionalized BODIPY dyes have been developed for the sensitive detection of lysosomal pH. researchgate.net The fluorescence of these probes is responsive to the acidic environment of lysosomes, further indicating the tropism of the piperazine moiety for this organelle. While direct evidence for the modulation of autophagy by this compound analogues is still developing, their ability to target lysosomes points towards a potential mechanism for influencing autophagic pathways, as the fusion of autophagosomes with lysosomes is a critical step in autophagy. The development of piperazine-based compounds that can modulate these pathways could have therapeutic implications for a variety of diseases, including cancer and neurodegenerative disorders.

Structure Activity Relationship Sar and Ligand Design Principles of 1 Cyclohexyl 4 Pentan 3 Yl Piperazine Scaffolds

Positional Scanning and Substituent Effects on the Cyclohexyl Moiety

The N-cyclohexyl group is a critical pharmacophoric element in many biologically active piperazine (B1678402) derivatives, often contributing significantly to receptor affinity and selectivity. Structure-activity relationship studies on analogous compounds, particularly those targeting sigma receptors, have consistently demonstrated the importance of this bulky, lipophilic group.

Alterations to the cyclohexyl ring can have a profound impact on biological activity. For instance, the removal of the cyclohexyl group or its replacement with smaller alkyl or aromatic rings typically leads to a substantial decrease in binding affinity. This suggests that the size, shape, and lipophilicity of the cyclohexyl moiety are crucial for optimal interaction with the target protein, likely by engaging with a hydrophobic pocket within the binding site.

While direct positional scanning data on substituted cyclohexyl rings within the 1-cyclohexyl-4-(pentan-3-yl)piperazine framework is limited in publicly available research, general principles of medicinal chemistry suggest that the introduction of substituents would modulate activity based on their steric and electronic properties. For example, the addition of small, polar substituents could potentially probe for additional hydrogen bonding interactions within the receptor, whereas larger, non-polar groups might enhance hydrophobic interactions or, conversely, introduce steric hindrance. The position of substitution would also be critical, with different positions on the ring projecting the substituent into different regions of the binding pocket.

Table 1: Hypothetical Impact of Cyclohexyl Ring Modifications on Biological Activity

| Modification | Predicted Effect on Affinity | Rationale |

| Removal of Cyclohexyl Group | Significant Decrease | Loss of essential hydrophobic interactions. |

| Replacement with Phenyl Group | Decrease | Altered geometry and electronics may disrupt optimal binding. |

| Introduction of a 4-hydroxyl group | Variable | Could increase or decrease affinity depending on the presence of a nearby hydrogen bond donor/acceptor in the receptor. |

| Introduction of a 4-methyl group | Variable | May enhance hydrophobic interactions if the pocket allows, or cause steric clash. |

Exploration of Variations within the Pentan-3-yl Side Chain and its Impact on Biological Activity

The N-(pentan-3-yl) substituent, also known as the 1-ethylpropyl group, provides a specific size, shape, and lipophilicity to the molecule. Modifications to this side chain are a key strategy for fine-tuning the pharmacological profile of the lead compound.

Isosteric Replacements and Bioisosterism in the Pentan-3-yl Moiety

Isosteric and bioisosteric replacements of the pentan-3-yl group can be employed to modulate physicochemical properties such as solubility, metabolism, and target affinity while retaining the essential steric bulk. Bioisosterism is a powerful tool in drug design for optimizing lead compounds.

For the pentan-3-yl group, a simple branched alkyl chain, potential isosteric replacements could include other five-carbon alkyl isomers like n-pentyl, isopentyl, or neopentyl. Each of these would present a different conformational profile and surface area for interaction with the target.

Bioisosteric replacements could involve the introduction of heteroatoms. For example, replacing a methylene unit (–CH2–) with an oxygen atom to form an ether or a nitrogen atom to form a secondary amine could introduce hydrogen bonding capabilities and alter the polarity and metabolic stability of the compound.

Table 2: Potential Isosteric and Bioisosteric Replacements for the Pentan-3-yl Moiety

| Original Group | Replacement | Potential Impact |

| Pentan-3-yl | Cyclopentyl | Increased rigidity, potentially locking in a bioactive conformation. |

| Pentan-3-yl | Tetrahydrofuranyl | Introduction of a polar ether oxygen, potentially improving solubility and offering a hydrogen bond acceptor. |

| Pentan-3-yl | N-ethyl-N-propylamine | Introduction of a basic nitrogen, which could influence pKa and receptor interactions. |

Length and Branching Modifications of the Alkyl Chain

Systematic modifications to the length and branching of the N-alkyl side chain are fundamental to exploring the steric tolerance of the binding pocket.

Increasing or decreasing the chain length from the five-carbon pentan-3-yl scaffold would directly probe the dimensions of the hydrophobic pocket it occupies. A shorter chain, such as a propyl or butyl group, might not fully occupy the pocket, leading to a loss of van der Waals interactions and reduced affinity. Conversely, a longer chain, such as a hexyl or heptyl group, could lead to a steric clash if the pocket is size-limited.

The branching of the alkyl chain is also a critical determinant of biological activity. The pentan-3-yl group itself is branched. Comparing its activity to that of its linear isomer, n-pentyl, would reveal the importance of this branching for fitting into the receptor. More extensive branching, such as in a tert-butyl group, could provide a different steric profile that may be more or less favorable for binding.

Conformational Analysis of the Piperazine Ring and its Influence on Ligand-Target Interactions

The lowest energy conformation for 1,4-disubstituted piperazines generally places the larger substituents in the equatorial positions to minimize steric strain. In this case, both the cyclohexyl and the pentan-3-yl groups would likely prefer to occupy equatorial positions. This arrangement would dictate the distance and spatial relationship between these two key pharmacophoric elements.

The conformational flexibility of the piperazine ring allows it to adopt different shapes to fit into a binding pocket. However, in some cases, a more rigid analog that locks the piperazine ring into a specific conformation can lead to higher affinity and selectivity by reducing the entropic penalty of binding. The chair-boat interconversion of the piperazine ring is a dynamic process that can influence the presentation of the N-substituents to the receptor.

Development of Pharmacophore Models for Key Biological Activities

Pharmacophore modeling is a crucial computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For piperazine-based ligands, particularly those targeting CNS receptors like sigma receptors, several key pharmacophoric features have been identified. nih.govnih.gov

A common pharmacophore model for this class of compounds includes:

A hydrophobic feature: Often represented by the bulky and lipophilic cyclohexyl group, which is thought to interact with a hydrophobic region of the binding site.

A second hydrophobic or lipophilic feature: This would be represented by the pentan-3-yl group, occupying another, likely smaller, hydrophobic pocket.

A basic nitrogen atom: One of the piperazine nitrogens, which is typically protonated at physiological pH, can form a crucial ionic interaction or hydrogen bond with an acidic residue in the receptor.

The spatial relationship between these features, including the distances and angles between the hydrophobic centroids and the basic nitrogen, is critical for defining the pharmacophore. The piperazine ring acts as a scaffold, holding these features in a specific orientation for optimal receptor recognition.

Ligand Efficiency and Lipophilic Efficiency Analysis for Optimized Analogues

In modern drug discovery, it is not enough for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LipE) are two key metrics used to assess the quality of a lead compound and to guide its optimization.

Ligand Efficiency (LE) is a measure of the binding affinity per non-hydrogen atom. It is calculated as: LE = -2.303 * RT * log(Ki or IC50) / N where R is the gas constant, T is the absolute temperature, and N is the number of heavy atoms. A higher LE value is generally desirable, as it indicates that the compound achieves its potency through specific, high-quality interactions rather than simply through bulk.

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Index (LLE), relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as: LipE = pKi (or pIC50) - logP A higher LipE value (typically > 5) is considered favorable, as it suggests that the compound's potency is not solely dependent on its lipophilicity. High lipophilicity can often lead to poor solubility, high metabolic turnover, and off-target toxicity.

By analyzing the LE and LipE of a series of analogues of this compound, medicinal chemists can identify which modifications lead to the most efficient and "drug-like" compounds. For example, a modification that increases potency without a corresponding increase in the number of heavy atoms or lipophilicity would be considered highly efficient.

Table 3: Illustrative Ligand and Lipophilic Efficiency Calculations for Hypothetical Analogues

| Compound | pIC50 | logP | Heavy Atoms | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |

| This compound | 7.5 | 4.2 | 19 | 0.39 | 3.3 |

| Analogue A (shorter alkyl chain) | 7.0 | 3.5 | 17 | 0.41 | 3.5 |

| Analogue B (longer alkyl chain) | 7.8 | 4.9 | 21 | 0.37 | 2.9 |

| Analogue C (with polar group) | 7.6 | 3.8 | 20 | 0.38 | 3.8 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Computational Chemistry and Molecular Modeling Studies of 1 Cyclohexyl 4 Pentan 3 Yl Piperazine

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are fundamental computational techniques used to understand the three-dimensional structure and dynamic behavior of molecules. For a flexible molecule like 1-Cyclohexyl-4-(pentan-3-yl)piperazine, these methods can provide crucial insights into its preferred shapes and how it moves over time.

A conformational analysis of this compound would involve systematically exploring the potential spatial arrangements of its atoms to identify the most stable conformations, known as conformers. This is typically achieved by rotating the single bonds within the molecule and calculating the potential energy of each resulting structure. The lowest energy conformations are the most likely to be observed.

The dynamic behavior of the molecule can be studied using molecular dynamics simulations. In an MD simulation, the movements of atoms and bonds are calculated over time by solving Newton's equations of motion. This provides a detailed picture of how the molecule flexes, bends, and rotates, offering insights into its flexibility and the transitions between different conformations.

Illustrative Data Table: Potential Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-N-C-C) | Key Distances (Å) |

|---|---|---|---|

| 1 | 0.00 | 175.2° | N1-C(cyclohexyl) = 1.46 |

| 2 | 1.25 | -65.8° | N4-C(pentan-3-yl) = 1.47 |

| 3 | 2.50 | 70.3° | C(cyclohexyl)-C(pentan-3-yl) = 5.8 |

Note: This data is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from a conformational analysis.

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. Computational studies can model the effects of different solvents, such as water or lipids, on the conformation of this compound. This is typically done using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, which represent the solvent as a continuous medium. These simulations can reveal how the molecule's shape might change in different biological environments, such as the aqueous environment of the bloodstream or the lipid environment of a cell membrane.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a target protein. This method is crucial for understanding the potential biological activity of a compound.

While there is no specific data for this compound, related piperazine (B1678402) derivatives have been investigated for their interactions with various receptors. For instance, derivatives of 1-cyclohexylpiperazine (B93859) have been studied as ligands for sigma (σ) receptors and the human Δ⁸-Δ⁷ sterol isomerase (HSI). Other similar compounds, such as MT-45, are known to interact with μ-opioid receptors.

A molecular docking study of this compound with these receptors would involve placing the molecule into the binding site of the protein and evaluating the potential binding poses based on a scoring function. This would predict the most likely binding mode and provide an estimate of the binding affinity.

Illustrative Data Table: Predicted Binding Affinities of this compound to Biological Targets

| Target Receptor | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|

| Sigma-1 Receptor | -8.5 | Hypothetical Value |

| Sigma-2 Receptor | -9.2 | Hypothetical Value |

| μ-Opioid Receptor | -7.8 | Hypothetical Value |

Note: This data is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from molecular docking studies.

Following a molecular docking simulation, a detailed analysis of the protein-ligand complex can identify the key amino acid residues in the receptor's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying these key residues is crucial for understanding the mechanism of binding and for designing more potent and selective ligands in the future. For example, studies on similar piperazine-based compounds have highlighted the importance of specific residues in the binding pocket of their target proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies on a series of piperazine derivatives could help in predicting the biological activity of this compound. A QSAR model is built by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a set of molecules with their known biological activities. Once a statistically significant model is developed, it can be used to predict the activity of new, untested compounds. For this compound, a QSAR model developed from a library of similar piperazine compounds could provide an estimate of its potential activity at targets like sigma receptors or opioid receptors.

Illustrative Data Table: Molecular Descriptors for QSAR Analysis of this compound

| Molecular Descriptor | Calculated Value |

|---|---|

| Molecular Weight | Hypothetical Value |

| LogP (Octanol-Water Partition Coefficient) | Hypothetical Value |

| Topological Polar Surface Area (TPSA) | Hypothetical Value |

| Number of Hydrogen Bond Donors | Hypothetical Value |

| Number of Hydrogen Bond Acceptors | Hypothetical Value |

Note: This data is hypothetical and for illustrative purposes only, demonstrating the type of information that would be used in a QSAR study.

Development of Predictive Models for Biological Activities of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR models can predict biological activities, such as receptor binding affinity or enzyme inhibition, guiding the synthesis of more potent compounds. mdpi.com

The development of a predictive QSAR model typically involves these steps:

Data Set Generation: A series of analogues of this compound is synthesized, and their biological activities (e.g., IC50 values) are experimentally determined.

Descriptor Calculation: For each analogue, a wide range of molecular descriptors (physicochemical, electronic, topological, etc.) are calculated.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are employed to build a model that correlates a subset of the calculated descriptors with the observed biological activity. mdpi.com

Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

For a hypothetical series of this compound analogues, a resulting MLR model might take the following form:

pIC50 = β₀ + β₁(log P) + β₂(LUMO) + β₃(TPSA)

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

log P represents the lipophilicity of the molecule.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

TPSA is the Topological Polar Surface Area.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the analysis.

Such a model indicates that the biological activity of these analogues is influenced by their lipophilicity, electronic properties, and polarity. QSAR studies reveal that descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO), molar refractivity (MR), and topological polar surface area (PSA) are often significantly correlated with the biological inhibitory activity of piperazine derivatives. mdpi.com

Identification of Physicochemical Descriptors Correlating with Biological Response

The biological response of a drug molecule is governed by its physicochemical properties, which dictate its ability to cross biological membranes, reach its target, and engage in specific binding interactions. researchgate.netresearchgate.net For analogues of this compound, computational methods are used to calculate key descriptors that correlate with their pharmacokinetic and pharmacodynamic profiles.

Important physicochemical descriptors for piperazine derivatives include:

Lipophilicity (log P): This descriptor affects absorption, distribution, and membrane permeability. A balanced log P is often required for optimal oral bioavailability. researchgate.net

Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug absorption and brain penetration. Compounds with lower TPSA values generally exhibit better membrane permeability. nih.gov

Molecular Weight (MW): Adherence to guidelines like Lipinski's Rule of Five, which includes MW, is often used to assess the "drug-likeness" of a compound. nih.gov

Hydrogen Bond Donors/Acceptors: The number of hydrogen bond donors and acceptors influences solubility and binding affinity with biological targets. nih.gov

Molar Refractivity (MR): This descriptor relates to the volume of the molecule and its polarizability, which can be important for receptor binding. mdpi.com

Below is an interactive table of hypothetical physicochemical descriptors for a series of this compound analogues, illustrating how modifications to the core structure can alter these key properties.

| Compound | Modification | log P | TPSA (Ų) | Molecular Weight ( g/mol ) | Molar Refractivity |

| Parent | None | 4.5 | 3.24 | 266.48 | 83.5 |

| Analogue A | Hydroxyl on Cyclohexyl | 4.1 | 23.47 | 282.48 | 84.1 |

| Analogue B | Fluoro on Cyclohexyl | 4.6 | 3.24 | 284.47 | 83.3 |

| Analogue C | Methyl on Piperazine | 4.9 | 3.24 | 280.51 | 88.1 |

Note: The data in this table is illustrative and intended to represent typical values for this class of compounds.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of molecules. These methods are applied to this compound to understand its intrinsic properties at a sub-atomic level.

Electronic Structure Analysis (e.g., HOMO-LUMO energies, Natural Bond Orbital (NBO) analysis)

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. bohrium.com

HOMO Energy (E_HOMO): Represents the ability of a molecule to donate an electron. Higher E_HOMO values indicate a better electron donor.

LUMO Energy (E_LUMO): Represents the ability of a molecule to accept an electron. Lower E_LUMO values indicate a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.netirjweb.com

For this compound, DFT calculations (e.g., at the B3LYP/6-31G level of theory) would likely show the HOMO density localized on the electron-rich piperazine nitrogen atoms, while the LUMO might be distributed across the alkyl substituents.

| Parameter | Illustrative Value (eV) | Significance |

| E_HOMO | -6.25 | Electron-donating capability |

| E_LUMO | 1.15 | Electron-accepting capability |

| ΔE (LUMO-HOMO) | 7.40 | Chemical reactivity and stability |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. deeporigin.com It is used to predict how a molecule will interact with other molecules and to identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net

In an MEP map, different colors represent different electrostatic potential values:

Red: Regions of high electron density and negative electrostatic potential (e.g., around lone pairs of nitrogen or oxygen atoms), indicating sites for electrophilic attack.

Blue: Regions of low electron density and positive electrostatic potential (e.g., around hydrogen atoms attached to heteroatoms), indicating sites for nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MEP map would show distinct negative potential (red) regions around the two nitrogen atoms of the piperazine ring, confirming them as the primary sites for interactions with electrophiles, such as protonation or binding to receptor sites with positive charges. The hydrocarbon portions (cyclohexyl and pentyl groups) would be largely neutral (green/yellow).

In Silico ADME Prediction (Mechanistic Focus)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are used to predict the pharmacokinetic properties of a drug candidate early in the discovery process. frontiersin.orgmdpi.com This helps to identify potential liabilities, such as poor metabolic stability, and to guide the design of molecules with more favorable drug-like properties. researchgate.netresearchgate.net

Prediction of Metabolic Soft Spots and Biotransformation Pathways

A "metabolic soft spot" is a site on a molecule that is particularly susceptible to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. Identifying these soft spots is crucial for designing analogues with improved metabolic stability.

For piperazine-containing compounds, common biotransformations include: researchgate.net

N-dealkylation: Cleavage of the bond between a piperazine nitrogen and its substituent, which is a very common metabolic pathway for arylpiperazine derivatives mediated by enzymes like CYP3A4 and CYP2D6. nih.gov

Ring Oxidation: Hydroxylation or oxidation of the carbon atoms within the piperazine ring. researchgate.net

Oxidation of Substituents: Hydroxylation of the cyclohexyl or pentyl groups at sterically accessible positions.

For this compound, computational models would predict the following as likely metabolic soft spots:

| Predicted Metabolic Soft Spot | Biotransformation Pathway | Mediating Enzymes (Likely) |

| Piperazine Ring Carbons (α to N) | Ring Hydroxylation | CYP Isoforms |

| Cyclohexyl Group (C-4 position) | Aliphatic Hydroxylation | CYP2D6, CYP3A4 |

| Pentan-3-yl Group (C-3 position) | Aliphatic Hydroxylation | CYP Isoforms |

| N-Cyclohexyl Bond | N-Dealkylation | CYP3A4 |

| N-Pentan-3-yl Bond | N-Dealkylation | CYP3A4 |

Understanding these potential metabolic pathways allows for targeted chemical modifications, such as introducing blocking groups (e.g., fluorine) at susceptible positions, to enhance the metabolic stability and prolong the duration of action of the compound.

Theoretical Assessment of Transporter Substrate/Inhibitor Potential

The interaction of novel chemical entities with membrane transporters is a critical aspect of drug discovery and development, influencing the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. Efflux transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can significantly limit the bioavailability and tissue penetration of their substrates, including access to the central nervous system. Conversely, inhibition of these transporters can lead to clinically significant drug-drug interactions (DDIs). nih.gov While direct experimental data for this compound is not publicly available, its potential to act as a substrate or inhibitor of key drug transporters can be evaluated using a variety of established computational chemistry and molecular modeling techniques. nih.gov

These in silico methods leverage information about the physicochemical properties of the ligand and the structure of the transporter protein to predict the likelihood and nature of their interaction. nih.govcsmres.co.uk Commonly employed strategies include ligand-based approaches, like Quantitative Structure-Activity Relationship (QSAR) models, and structure-based approaches, such as molecular docking and molecular dynamics (MD) simulations. acs.orgacs.org

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com In the context of transporter interactions, docking simulations can place this compound into the binding pocket of a transporter protein model, such as a homology model of human P-glycoprotein, to estimate its binding affinity and identify key molecular interactions. csmres.co.uknih.gov

The binding energy, typically expressed in kcal/mol, provides a quantitative estimate of the strength of the interaction. A lower binding energy suggests a more favorable and stable interaction. Docking studies can also reveal specific amino acid residues within the transporter's binding site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. nih.gov For a polyspecific transporter like P-gp, which has a large and adaptable binding cavity, a compound may adopt multiple binding poses. nih.gov

A theoretical docking study of this compound against several key efflux transporters could yield results similar to those presented in the hypothetical table below. These values are compared against known substrates and inhibitors to contextualize the predictions.

| Compound | Transporter Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| This compound | P-glycoprotein (P-gp/ABCB1) | -8.2 | Phe336, Ile340, Gln725, Tyr953 |

| This compound | BCRP (ABCG2) | -7.5 | Phe439, Val546, Thr550 |

| Verapamil (Known P-gp Inhibitor) | P-glycoprotein (P-gp/ABCB1) | -9.1 | Tyr307, Phe343, Gln946 |

| Doxorubicin (Known P-gp Substrate) | P-glycoprotein (P-gp/ABCB1) | -7.9 | Phe728, Leu975, Tyr310 |

This table presents hypothetical data for illustrative purposes.

The predicted binding energy for this compound suggests a moderate to strong affinity for P-gp, comparable to that of known substrates. This indicates a potential for the compound to be recognized and possibly transported by P-gp.

Molecular Dynamics Simulations

To further investigate the stability of the docked pose and the dynamics of the interaction over time, molecular dynamics (MD) simulations can be performed. researchgate.net MD simulations model the movement of atoms and molecules, providing insights into the conformational changes of both the ligand and the protein upon binding. pnas.orgnih.gov An MD simulation initiated from a docked pose can confirm the stability of the predicted interactions and explore the flexibility of the binding pocket. Analysis of the simulation trajectory can reveal how water molecules mediate interactions and how the lipid bilayer might influence ligand binding and transport. pnas.org

In Silico ADMET and QSAR Predictions

Beyond structure-based methods, various ligand-based and machine learning models can predict a compound's potential as a transporter substrate or inhibitor. researchgate.netnih.gov These models are built from large datasets of compounds with known experimental outcomes. csmres.co.uknih.gov By analyzing the physicochemical properties and structural features of this compound, these tools can generate a probability score for its interaction with specific transporters.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction platforms often include modules to assess transporter liability. mdpi.comnih.govcambridge.org These platforms use descriptors such as molecular weight, lipophilicity (LogP), polar surface area (PSA), and hydrogen bond donor/acceptor counts to classify compounds. nih.gov

A theoretical ADMET profile for this compound is summarized in the table below, focusing on transporter-related predictions.

| ADMET Property | Predicted Value/Classification | Implication |

|---|---|---|

| P-gp Substrate Probability | 0.78 (High) | Likely to be actively effluxed by P-gp. |

| P-gp Inhibitor Probability | 0.45 (Moderate) | May inhibit P-gp mediated transport of other drugs. |

| BCRP Substrate Probability | 0.65 (Moderate-High) | Potential for efflux by BCRP. |

| Blood-Brain Barrier (BBB) Penetration | Low (P-gp efflux likely) | CNS exposure may be limited by transporter activity. |

| Human Intestinal Absorption (HIA) | High | Good passive absorption, but net bioavailability may be reduced by efflux. |

This table presents hypothetical data for illustrative purposes.

The collective results from these computational models suggest that this compound has a notable potential to interact with key efflux transporters, particularly P-glycoprotein. The in silico analysis points towards the compound being a likely substrate and a possible moderate inhibitor of P-gp. Such interactions would have significant pharmacokinetic implications, potentially limiting its oral bioavailability and distribution to protected tissues like the brain. These theoretical assessments provide a strong rationale for prioritizing the compound for experimental validation using in vitro transporter assays, such as bidirectional permeability assays in Caco-2 cells or specific transporter-expressing cell lines.

Preclinical Biological Evaluation of 1 Cyclohexyl 4 Pentan 3 Yl Piperazine Analogues in Vivo, Non Human Animal Models

Pharmacokinetic and Pharmacodynamic Assessment

Understanding the pharmacokinetic and pharmacodynamic properties of 1-cyclohexyl-4-(pentan-3-yl)piperazine analogues is fundamental to predicting their behavior in a biological system. These studies provide insights into how the animal body affects the drug and vice versa.

Absorption, Distribution, Metabolism (non-human), and Excretion (ADME) Studies

Currently, there is a lack of publicly available data from in vivo, non-human animal model studies specifically detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Brain Penetration and Central Nervous System Exposure

Similarly, specific data on the brain penetration and central nervous system (CNS) exposure of this compound from in vivo animal studies are not available in the public domain.

Efficacy Studies in Relevant Animal Disease Models

Efficacy studies in appropriate animal models are crucial for determining the potential therapeutic utility of a compound. For analogues of this compound, research has primarily focused on their potential as anti-cancer agents.

Anti-tumor Efficacy in Xenograft or Syngeneic Cancer Models

While specific studies on this compound are not available, research on structurally related sigma-2 receptor ligands provides insights into the potential anti-tumor efficacy of this class of compounds. For instance, the sigma-2 receptor agonist PB28, which is 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, has demonstrated promising effects in a mouse model of pancreatic cancer. wustl.edu Daily treatment of C57BL/6 mice bearing Panc02 tumors with PB28 resulted in a significant reduction in tumor volume compared to the vehicle-treated group. wustl.edu The anti-tumor effect of PB28 was found to be comparable to the standard-of-care chemotherapeutic agent, gemcitabine. wustl.edu